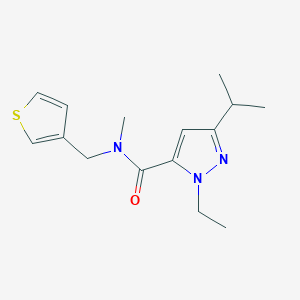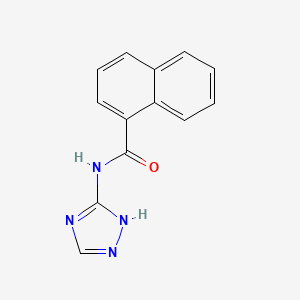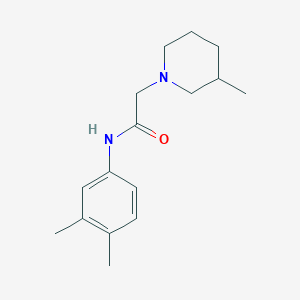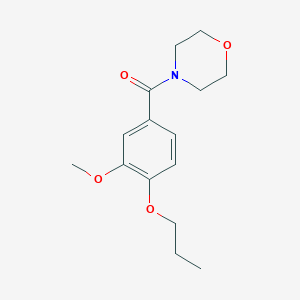![molecular formula C12H13F3N2O3 B5374989 methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, also known as MTFMN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFMN belongs to the class of nicotinic acid derivatives and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Mécanisme D'action
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate works by binding to specific receptors in the body, leading to a cascade of biochemical reactions. It is known to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress. Additionally, methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has several advantages for use in laboratory experiments. It has a unique chemical structure, which makes it a promising candidate for various research applications. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is that it has limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. One potential area of research is the development of new drugs based on the structure of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. Researchers are also exploring the use of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate as a fluorescent probe for biological imaging, which can help visualize specific biological processes in real-time. Additionally, there is ongoing research into the potential anti-inflammatory and antioxidant properties of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, which could lead to the development of new treatments for various inflammatory conditions.
Méthodes De Synthèse
The synthesis of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate involves the reaction of 2-(trifluoromethyl)morpholine with methyl 6-bromonicotinate in the presence of a palladium catalyst. The reaction takes place under controlled conditions, and the final product is obtained in high yield.
Applications De Recherche Scientifique
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has shown potential in various scientific research applications, including drug discovery and development, biological imaging, and chemical biology. It is known to exhibit high affinity towards certain receptors, making it a promising candidate for drug discovery and development. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also used as a fluorescent probe for biological imaging, allowing researchers to visualize specific biological processes in real-time.
Propriétés
IUPAC Name |
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-19-11(18)8-2-3-10(16-6-8)17-4-5-20-9(7-17)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCFCQGLKTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5374911.png)


![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)

![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
methanone](/img/structure/B5375008.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)

